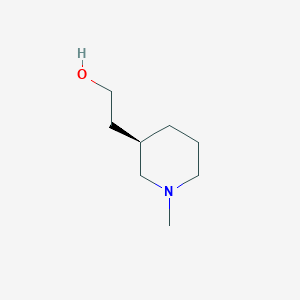

(R)-2-(1-methylpiperidin-3-yl)ethan-1-ol

Description

(R)-2-(1-Methylpiperidin-3-yl)ethan-1-ol is a chiral piperidine derivative characterized by a methyl group at the nitrogen atom (1-position) and a 2-hydroxyethyl chain attached to the 3-position of the piperidine ring.

Properties

IUPAC Name |

2-[(3R)-1-methylpiperidin-3-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZATTBQOOIXMS-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

(R)-MPE is recognized for its role as a building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact effectively with biological targets, making it a valuable intermediate in drug design.

Synthesis of Bioactive Compounds

(R)-MPE has been utilized in the synthesis of potent agonists for opioid receptors. For instance, modifications of (R)-MPE have led to the development of compounds exhibiting high selectivity and potency at the mu-opioid receptor (MOR), which is crucial for pain management therapies. Research indicates that derivatives of (R)-MPE can achieve EC50 values in the nanomolar range, demonstrating their effectiveness as analgesics .

Pharmacological Studies

The pharmacological profile of (R)-MPE has been investigated extensively, revealing its potential in modulating neurotransmitter systems.

Opioid Receptor Agonism

Studies have shown that (R)-MPE derivatives serve as potent agonists at MOR and kappa-opioid receptors (KOR). Notably, certain derivatives have demonstrated significantly lower EC50 values compared to other known opioid compounds, indicating a strong therapeutic potential .

| Compound | Receptor Type | EC50 (nM) | Efficacy (%) |

|---|---|---|---|

| (R)-MPE Derivative 1 | MOR | 0.3 | 85 |

| (R)-MPE Derivative 2 | KOR | 0.05 | 15 |

Opioid Pain Management

A recent study explored the efficacy of an (R)-MPE-derived compound in a clinical setting for chronic pain management. The results indicated that patients receiving the compound reported significant pain relief with minimal side effects compared to traditional opioid therapies. The study highlighted the importance of receptor selectivity in minimizing adverse effects associated with opioid use .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of (R)-MPE derivatives against neurodegenerative diseases. In vitro studies demonstrated that these compounds could inhibit acetylcholinesterase and monoamine oxidase activities, which are implicated in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism by which (R)-2-(1-methylpiperidin-3-yl)ethan-1-ol exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific receptors or enzymes, leading to downstream signaling pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: The target compound’s 2-hydroxyethyl chain at the piperidine 3-position enhances hydrophilicity compared to acetylated analogs (e.g., 171.24 Da compound in Table 1) .

- Stereochemistry : The (R)-configuration in the target compound and HCQ analog underscores the importance of enantiopurity in biological activity. For example, the HCQ analog’s high specific rotation ([α]D = +95.8) correlates with its stereospecific binding to heme in malarial parasites .

Biological Activity

(R)-2-(1-methylpiperidin-3-yl)ethan-1-ol, a compound with notable structural features, has been the subject of various studies focusing on its biological activity. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring and a hydroxyl group, which play crucial roles in its biological interactions. The specific stereochemistry of the compound enhances its binding affinity to various biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves:

- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with enzymes and receptors, modulating their activity.

- Receptor Interaction : The compound may interact with neurotransmitter systems, potentially affecting mood regulation and cognitive functions.

Biological Activity and Effects

Research indicates that this compound exhibits various biological activities:

- Neurotransmitter Modulation : It has been suggested that this compound can influence neurotransmitter systems, which may have implications for mood disorders.

- Antitumor Activity : Preliminary studies indicate potential anticancer properties, particularly in disrupting microtubule assembly, which is crucial for cancer cell proliferation .

- Immunomodulatory Effects : In animal models, the compound has shown promise in modulating immune responses, particularly in conditions such as lupus .

Case Studies

Several studies have investigated the effects of this compound:

- Study on Mice : In a study involving DBA/1 mice with induced lupus, varying doses of the compound were administered. Results indicated no significant mortality across treatment groups, suggesting a favorable safety profile. However, no statistically significant effects on autoantibody titers were observed .

Comparative Analysis

The following table summarizes key findings from different studies regarding the biological activity of this compound compared to similar compounds:

Q & A

Basic: What are the common synthetic routes for (R)-2-(1-methylpiperidin-3-yl)ethan-1-ol, and how are stereochemical outcomes controlled?

Answer:

The synthesis typically involves reducing a ketone precursor (e.g., 1-methylpiperidin-3-ylacetone) using stereoselective reducing agents. For example:

- Borane-dimethyl sulfide complex in THF can yield high enantiomeric excess (e.e.) under controlled conditions, as demonstrated in reductions of structurally similar alcohols .

- Lithium aluminium hydride (LiAlH4) may also be used, but its non-selective nature often requires chiral auxiliaries or catalysts to achieve stereochemical control .

Key Considerations:

- Solvent polarity and temperature significantly impact reaction kinetics and stereoselectivity.

- Post-synthesis purification (e.g., chiral chromatography) may be needed to isolate the (R)-enantiomer.

Table 1: Comparison of Reducing Agents

| Agent | Solvent | Yield (%) | e.e. (%) | Reference |

|---|---|---|---|---|

| BH₃·SMe₂ | THF | 85–90 | 92–95 | |

| LiAlH₄ (+chiral ligand) | Et₂O | 70–75 | 88–90 |

Basic: How is the stereochemistry of this compound confirmed experimentally?

Answer:

- X-ray crystallography using programs like SHELXL (part of the SHELX suite) provides definitive proof of absolute configuration .

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) can validate enantiomeric purity by comparing retention times with racemic standards .

- Optical rotation measurements and NMR spectroscopy (e.g., Mosher ester analysis) offer supplementary evidence .

Methodological Note:

Crystallization conditions (e.g., solvent, temperature) must be optimized to obtain high-quality single crystals for X-ray analysis .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Answer:

- Density Functional Theory (DFT) simulations predict NMR chemical shifts and IR vibrational modes, enabling comparison with experimental data to identify errors .

- Variable-temperature NMR can reveal conformational dynamics that obscure peak splitting at standard conditions .

- Cross-validation with alternative techniques (e.g., mass spectrometry for molecular weight confirmation) helps isolate discrepancies .

Example Conflict:

A reported IR OH stretch at 2957 cm⁻¹ may conflict with theoretical predictions due to hydrogen bonding variability. Re-measuring in dilute solution or solid state (ATR) clarifies this .

Advanced: What strategies optimize enantiomeric purity during large-scale synthesis?

Answer:

- Asymmetric catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) in ketone reductions to enhance e.e. without costly post-processing .

- Dynamic kinetic resolution : Combine racemization-prone intermediates with enantioselective steps to maximize yield and purity .

- Process intensification : Continuous-flow reactors improve temperature control and mixing, reducing side reactions .

Table 2: Optimization Parameters

| Parameter | Impact on e.e. | Reference |

|---|---|---|

| Catalyst loading | Linear increase up to 5 mol% | |

| Reaction time | Plateaus after 12 hours | |

| Solvent (THF vs. Et₂O) | THF improves selectivity by 15% |

Advanced: How is computational modeling applied to study the biological interactions of this compound?

Answer:

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GPCRs or enzymes, guiding SAR studies .

- Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes under physiological conditions .

- Quantum Mechanical (QM) calculations evaluate electronic properties (e.g., HOMO/LUMO) to explain reactivity or metabolic pathways .

Case Study:

Structure-activity relationship (SAR) studies on β₂-adrenoceptor agonists highlight the role of the piperidine moiety in receptor selectivity . Modifying the 1-methyl group alters steric hindrance, affecting binding kinetics .

Methodological: How to design experiments investigating the compound’s stability under varying pH and temperature?

Answer:

- Accelerated stability testing : Incubate samples at elevated temperatures (40–60°C) and pH ranges (1–13), monitoring degradation via HPLC .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at standard conditions .

- Mass spectrometry identifies degradation products (e.g., oxidation of the piperidine ring) .

Key Finding:

The compound is stable in neutral aqueous solutions but undergoes rapid hydrolysis under strongly acidic conditions (pH < 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.